molecular formula C10H16 B032078 (+)-alpha-Pinene CAS No. 7785-70-8

(+)-alpha-Pinene

Cat. No. B032078
CAS RN: 7785-70-8
M. Wt: 136.23 g/mol
InChI Key: GRWFGVWFFZKLTI-RKDXNWHRSA-N
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Description

Synthesis Analysis

Recent advancements in the synthesis of (+)-alpha-Pinene involve both traditional extraction methods and innovative biosynthetic approaches. A notable approach is the metabolic engineering of Escherichia coli to biosynthesize (+)-alpha-Pinene by expressing geranyl diphosphate synthase and alpha-pinene synthase from Pinus taeda, achieving a significant yield under fed-batch fermentation conditions (Yang et al., 2013). Additionally, synthetic routes have been explored, including the synthesis of α-pinene derivatives with antimicrobial activity (Dhar et al., 2014) and chiral pyrrolidine derivatives containing a β-amino acid moiety from (+)-α-pinene (Vega-Peñaloza et al., 2013).

Molecular Structure Analysis

The molecular structure of (+)-alpha-Pinene is characterized by its bicyclic framework, consisting of a six-membered and a four-membered ring. This structure is responsible for its unique reactivity and ability to undergo a variety of chemical transformations. Studies on its structure-activity relationship reveal the importance of its stereochemistry in its biological and chemical properties (Rufino et al., 2014).

Chemical Reactions and Properties

(+)-Alpha-Pinene undergoes various chemical reactions, including oxidation, polymerization, and transformation into other valuable compounds. For instance, its oxidation can lead to the production of verbenol in a selective and environmentally friendly manner using a biphasic aqueous-organic system (Negoi et al., 2017). Additionally, (+)-alpha-Pinene has been used as a precursor for the synthesis of novel bio-polyamides (Stockmann et al., 2019).

Physical Properties Analysis

The physical properties of (+)-alpha-Pinene, such as boiling point, density, and optical rotation, are influenced by its molecular structure. Its volatility and solubility play crucial roles in its applications in fragrances and flavors. Studies on its thermodynamic properties reveal the basis of its binding affinity and interactions with biological targets (Wilderman et al., 2013).

Chemical Properties Analysis

The chemical properties of (+)-alpha-Pinene, including reactivity towards various reagents and stability under different conditions, are essential for its industrial applications. Its role as an intermediate in the synthesis of other valuable chemical compounds and its potential as a renewable resource for biofuel production highlight its significance (Niu et al., 2018).

Scientific Research Applications

  • Inhibition of Nuclear Translocation of NF-kappa B : (+)-alpha-Pinene inhibits the nuclear translocation of NF-kappa B in THP-1 cells, partly due to the upregulation of I kappa B alpha expression, suggesting its potential in inflammation-related research (Zhou, Tang, Mao, & Bian, 2004).

  • Protection Against Aspirin-Induced Oxidative Stress : It can protect IEC-6 cells against aspirin-induced oxidative stress by increasing cell survival and GSH levels, indicating its potential in oxidative stress studies (Bouzenna, Hfaiedh, Giroux-Metgès, Elfeki, & Talarmin, 2017).

  • Enhancement of Osteoblast Differentiation : This compound enhances osteoblast differentiation and mineralization in MC3T3-E1 pre-osteoblasts, making it relevant for bone health research (Min, Son, & Jang, 2019).

  • Neuroprotective Effects : (+)-alpha-Pinene strengthens the antioxidant system, prevents neuroinflammation, improves spatial learning and memory, and reduces anxiety-like behavior in rats with Alzheimer's disease (Khan-Mohammadi-Khorrami, Asle-Rousta, Rahnema, & Amini, 2022).

  • Impact on Host Defense and Insect Pheromone Biosynthesis : The stereochemistry of alpha-pinene plays a critical role in host defense capability, insect pheromone biosynthesis, and tritrophic-level interactions (Phillips, Wildung, Williams, Hyatt, & Croteau, 2003).

  • Antiulcerogenic Activity : It exhibits significant antiulcerogenic activity, with observations of gastroprotective effects in certain Hyptis species (Pinheiro et al., 2015).

  • Anti-Inflammatory Activity : It exhibits anti-inflammatory activity by suppressing MAPKs and the NF-kappa B pathway in mouse peritoneal macrophages (Kim et al., 2015).

  • Antifungal Mechanism : It significantly inhibits and kills Candida albicans by disrupting cell walls and membranes, and inhibiting DNA, RNA, polysaccharide, and ergosterol synthesis (Xia, Mao, & Luo, 1999).

  • Industrial Uses : (+)-alpha-Pinene is used in flavoring agents, fragrances, pharmaceuticals, and biofuels (Niu, He, Wu, & Liu, 2018).

  • Therapeutic Potential in Schizophrenia : Inhalation of (+)-alpha-Pinene reduces schizophrenia-like behavioral abnormalities in mice (Ueno et al., 2019).

  • Chondroprotective Activity : It has shown potential antiosteoarthritic activity (Rufino et al., 2014).

  • Enhanced Binding and Oxidation in Cytochrome P450cam : P450(cam) mutants have enhanced binding and oxidation rates of (+)-alpha-pinene (Bell et al., 2002).

  • Quantitation in Toxicokinetic and Toxicology Studies : A method for accurately quantitating alpha-pinene oxide in rodent blood and mammary gland has been developed (Fernando et al., 2021).

  • Role in Fragrance and Flavor Industry : It has been used for centuries to treat respiratory tract infections and is crucial in the fragrance and flavor industry (Allenspach & Steuer, 2021).

  • Calibration Method for Evaluating Hydrophobic Substances : A solid phase microextraction (SPME) calibration method for evaluating hydrophobic substances, including alpha-pinene, has been developed (Rupar-Gadd et al., 2006).

  • Electrochemical Discrimination of Enantiomers : The electrochemical recognition and discrimination of alpha- and beta-pinene enantiomers by a cyclodextrin metal-organic framework is a first for bicyclic monoterpenes (Deng et al., 2017).

  • Biofiltration Under Thermophilic Conditions : Treatment of volatile organic compounds, like methanol and alpha-pinene, in hot gas streams is achievable (Kong, Farhana, Fulthorpe, & Allen, 2001).

  • Genomic Changes in Tolerance and Overproduction : Genomic and transcriptional changes in Escherichia coli show increased tolerance to pinene and overproduction, useful in various applications (Niu, Huang, Ji, & Liu, 2019).

  • Biosynthesis in Escherichia coli : Metabolic engineering of Escherichia coli for the biosynthesis of alpha-pinene has been achieved, demonstrating its potential in biotechnological applications (Yang et al., 2013).

properties

IUPAC Name

(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWFGVWFFZKLTI-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2C[C@H]1C2(C)C
Source PubChem
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID7041671
Record name (+)-alpha-Pinene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)-
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Boiling Point

155.00 to 156.00 °C. @ 760.00 mm Hg
Record name (+)-alpha-Pinene
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Product Name

(+)-alpha-Pinene

CAS RN

7785-70-8
Record name (1R)-α-Pinene
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Record name Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)-
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Record name α-Pinene, (+)-
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Melting Point

-62 °C
Record name (+)-alpha-Pinene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biosynthetic pathway of (+)-α-Pinene in Pinus species?

A1: Research indicates that (+)-α-Pinene biosynthesis in Pinus species starts with geranyl pyrophosphate. This compound undergoes isomerization to predominantly form (-)-(3R)-linalyl pyrophosphate. Subsequent cyclization of this intermediate results in the formation of (+)-α-Pinene, demonstrating a net retention of configuration at the C1 position of the original geranyl pyrophosphate. [, ]. Further research utilizing deuterium-labeled precursors revealed that the enzymatic cyclization involves stereospecific hydrogen loss, retaining the 4R hydrogen atoms while losing the 4S hydrogen atoms from the original mevalonate precursor [].

Q2: What are the key structural characteristics of (+)-α-Pinene?

A2: (+)-α-Pinene is a bicyclic monoterpene with the molecular formula C10H16 and a molecular weight of 136.23 g/mol. Its structure includes a reactive four-membered ring and a double bond, making it a versatile building block for chemical synthesis [].

Q3: How can the enantiomeric purity of (+)-α-Pinene solutions be determined?

A3: Vibrational circular dichroism (VCD) spectroscopy is a reliable method for determining the enantiomeric purity of (+)-α-Pinene solutions []. Studies have shown a strong correlation between VCD band areas and the concentrations of (+)-α-Pinene and its enantiomer, (-)-α-Pinene, allowing for accurate purity assessments [].

Q4: What is the role of (+)-α-Pinene in attracting insects, and are there synergistic effects with other compounds?

A4: (+)-α-Pinene acts as a pheromone component for certain insect species, including the old-house borer (Hylotrupes bajulus). Studies have shown that its attractiveness is significantly enhanced when combined with the male-produced pheromone components (3R)-3-hydroxy-2-hexanone and 1-butanol [].

Q5: How do (+)-α-Pinene and its derivatives impact the growth and propagation of the pinewood nematode, Bursaphelenchus xylophilus?

A5: Research suggests that (+)-α-Pinene, at concentrations found in some plant preparations, can actually stimulate the propagation of Bursaphelenchus xylophilus, the nematode responsible for pine wilt disease []. This finding highlights the importance of careful consideration when utilizing plant-based nematicides containing (+)-α-Pinene.

Q6: Can plant cell cultures be utilized to produce valuable compounds from (+)-α-Pinene?

A6: Yes, plant cell cultures of Rauvolfia sellowii can bioconvert (+)-α-Pinene into (+)-verbenone []. This biotransformation process offers a potential alternative to chemical synthesis for producing (+)-verbenone, a compound with various applications.

Q7: What is the fate of (+)-α-Pinene in the atmosphere, and what are its implications for air quality?

A7: (+)-α-Pinene is readily oxidized by atmospheric oxidants, including ozone and nitrate radicals (NO3) [, ]. These reactions lead to the formation of secondary organic aerosol (SOA), which contributes to air pollution and can impact climate [, ]. Studies have shown that the oxidation products of (+)-α-Pinene, particularly those formed through reactions with NO3, can significantly contribute to the reactive nitrogen budget in the atmosphere [].

Q8: Are there differences in the environmental impact and degradation pathways between (+)-α-Pinene and other terpenes like 3-carene?

A8: While both (+)-α-Pinene and 3-carene undergo atmospheric oxidation to form SOA, the specific products and their yields can differ []. These variations arise from differences in their chemical structures and reactivity towards atmospheric oxidants. Understanding these differences is crucial for accurate atmospheric modeling and predicting the environmental impact of terpene emissions.

Q9: Can microorganisms play a role in the degradation of (+)-α-Pinene and other terpenes in industrial settings?

A9: Yes, researchers have successfully isolated microorganisms from terpene processing plants that exhibit high tolerance to (+)-α-Pinene and other terpenes []. These microorganisms offer a potential bioremediation strategy for managing terpene waste and mitigating their environmental impact.

Q10: What are the known health effects of (+)-α-Pinene exposure in humans?

A10: Studies on sawmill workers exposed to wood dust containing (+)-α-Pinene and other terpenes have shown a correlation between exposure levels and respiratory effects. Specifically, prolonged exposure to sawing fumes containing (+)-α-Pinene has been associated with a decrease in diffusing capacity, a measure of lung function, and an increase in bronchial reactivity [].

Q11: How is (+)-α-Pinene metabolized in the human body?

A11: Following inhalation, (+)-α-Pinene is metabolized into various compounds, including verbenols, which can be detected in urine []. The presence of verbenols in urine serves as a valuable biomarker for assessing exposure to (+)-α-Pinene and related compounds.

Q12: Are there any documented interactions between (+)-α-Pinene and other monoterpenes, such as beta-pinene and 3-carene, concerning their toxicokinetics and acute effects in humans?

A12: Research involving controlled human exposures to a mixture of (+)-α-Pinene, β-pinene, and 3-carene, the primary components of turpentine, revealed minimal interactions between these monoterpenes []. While some minor differences were observed in the blood clearance rates of 3-carene compared to its individual exposure, the overall toxicokinetics and acute effects remained largely independent [].

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